2,4-Dibromo-6-chlorophenol

Übersicht

Beschreibung

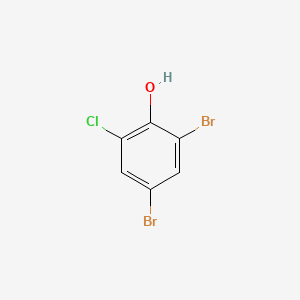

2,4-Dibromo-6-chlorophenol: is an organic compound with the molecular formula C6H3Br2ClO. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is known for its solid state and is used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination and Chlorination: The synthesis of 2,4-Dibromo-6-chlorophenol typically involves the bromination and chlorination of phenol derivatives.

Industrial Production Methods: Industrially, the compound can be produced by the direct halogenation of phenol in the presence of catalysts that promote selective substitution at the desired positions on the benzene ring.

Analyse Chemischer Reaktionen

Bromination with NBS and Thiourea (Ambeed Method)

Another approach employs N-bromosuccinimide (NBS) and thiourea in acetonitrile :

-

Reagents : NBS (1.15 equivalents), thiourea (0.026 mmol), acetonitrile.

-

Procedure : Stirring at room temperature for 2 hours, followed by extraction and purification.

-

Key Features :

-

Yield : 75%.

-

Mechanism : Thiourea acts as a catalyst to facilitate bromine transfer, enabling selective substitution.

-

| Method | Reagents | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| RSC Green Synthesis | H₂O₂, HBr, EtOH | Ambient, 1 minute | Up to 90% | Rapid, eco-friendly, scalable |

| Ambeed Bromination | NBS, thiourea, acetonitrile | Room temp., 2 hours | 75% | Selective bromination |

Electrophilic Aromatic Substitution Patterns

The compound’s reactivity is influenced by its substituents:

-

Phenolic -OH group : Activating (electron-donating) and ortho/para-directing.

-

Bromine and chlorine atoms : Deactivating (electron-withdrawing) and meta-directing.

Bromination of Arylphenylboronic Acids

A study in the Royal Society of Chemistry demonstrated the synthesis of substituted phenols, including brominated derivatives, using H₂O₂ and HBr . For example, arylphenylboronic acid derivatives were brominated under ambient conditions, yielding products like this compound with high efficiency.

NBS-Mediated Bromination

The Ambeed method highlights the use of NBS and thiourea for selective bromination . In this protocol, thiourea acts as a bromine donor, enabling controlled substitution without over-bromination.

Wissenschaftliche Forschungsanwendungen

Introduction to 2,4-Dibromo-6-chlorophenol

This compound (CAS No. 4526-56-1) is a halogenated phenolic compound characterized by its molecular formula C₆H₃Br₂ClO. This compound has gained attention in various fields due to its unique chemical properties and potential applications in scientific research, particularly in chemistry, biology, and industry.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including electrophilic aromatic substitution, allowing for the introduction of different functional groups into the aromatic ring.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations. For instance, a study published in the Journal of Applied Microbiology reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus ranging from 0.5 to 2 µg/mL .

Mechanism of Action

The antimicrobial activity is believed to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes, particularly by inhibiting key enzymatic activities within microbial cells.

Toxicological Studies

Health Risks Assessment

Toxicological assessments have revealed potential risks associated with exposure to this compound. Animal studies indicate that it may affect liver function and induce oxidative stress due to its interaction with cytochrome P450 enzymes. The U.S. Environmental Protection Agency (EPA) has highlighted these risks, emphasizing the need for regulatory measures when handling this compound.

Ecotoxicity

Ecotoxicological studies suggest that this compound poses risks to aquatic organisms, demonstrating toxicity to fish and invertebrates at certain concentrations. This raises concerns regarding its environmental impact when released into water bodies.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of various halogenated phenols, including this compound. The results confirmed its effectiveness against common pathogens, supporting its potential use as an antimicrobial agent in medical and industrial applications.

Case Study 2: Toxicity Assessment

The EPA conducted a thorough toxicity assessment that included acute toxicity levels and chronic exposure effects on human health. This assessment underscored the importance of handling this compound with care due to its potential health risks.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Toxicological Effects | Affects liver function; induces oxidative stress |

| Ecotoxicity | Toxic to aquatic organisms |

Wirkmechanismus

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

2,6-Dibromo-4-chlorophenol: Another halogenated phenol with similar properties but different substitution patterns.

4,6-Dibromo-2-chlorophenol: Similar in structure but with bromine atoms at different positions.

Uniqueness:

Biologische Aktivität

Chemical Identity

2,4-Dibromo-6-chlorophenol (CAS No. 4526-56-1) is a halogenated phenol characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring. Its molecular formula is C₆H₃Br₂ClO, and it is primarily utilized in various chemical applications, including as an intermediate in organic synthesis and for its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of halogen atoms enhances its effectiveness against a range of microorganisms. In particular, studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antimicrobial formulations .

The biological activity of this compound is believed to stem from its ability to interfere with microbial cell membranes and metabolic processes. Specifically, the compound may disrupt electron transport chains and inhibit key enzymatic activities within microbial cells .

Toxicological Studies

Toxicological assessments have revealed potential risks associated with exposure to this compound. In animal studies, the compound has shown to affect liver function and induce oxidative stress. The compound's interaction with cytochrome P450 enzymes suggests that it could lead to metabolic disturbances .

Ecotoxicity

Ecotoxicological data indicate that this compound poses risks to aquatic organisms. Studies have demonstrated that it can be toxic to fish and invertebrates at certain concentrations, raising concerns about its environmental impact when released into water bodies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various halogenated phenols, including this compound. Results showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment conducted by the U.S. Environmental Protection Agency (EPA) highlighted the potential health risks associated with exposure to this compound. The assessment included data on acute toxicity levels and chronic exposure effects on human health, indicating a need for strict regulatory measures when handling this compound .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,4-dibromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSIWVCWTVYFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196456 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-56-1 | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,4-dibromo-6-chloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.